molecular formula C10H13NO2 B3245895 Methyl 2-(ethylamino)benzoate CAS No. 17318-49-9

Methyl 2-(ethylamino)benzoate

Cat. No.: B3245895
CAS No.: 17318-49-9
M. Wt: 179.22 g/mol
InChI Key: BRBHQHMXEKVTRR-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)benzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(ethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-3-11-9-7-5-4-6-8(9)10(12)13-2/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBHQHMXEKVTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17318-49-9
Record name methyl 2-(ethylamino)benzoate
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Ester Hydrolysis and Cyclization:to Confirm the Site of Bond Cleavage in Ester Hydrolysis, an ¹⁸o Labeling Experiment Can Be Performed. the Ester Can Be Synthesized with an ¹⁸o Label Either in the Carbonyl Oxygen C=¹⁸o or the Methoxy Oxygen O¹⁸ch₃ .

Mechanism Confirmation: If hydrolysis is conducted in unlabeled water, the location of the ¹⁸O in the products (benzoic acid and methanol) reveals the bond that was broken. In a standard nucleophilic acyl substitution, attack occurs at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond (C-OCH₃). Therefore, if the starting material is Methyl 2-(ethylamino)benzo[¹⁸O]ate (labeled at the methoxy (B1213986) oxygen), the ¹⁸O will be found exclusively in the methanol (B129727) product. youtube.com This would confirm the tetrahedral intermediate pathway.

Tracing Atoms in Cyclizations:in the Formation of Quinazolinones, Labeling Atoms in the Reacting Partner Can Clarify the Mechanism. for Example, Using a ¹⁵n Labeled Nitrile R C≡¹⁵n Would Allow for the Unambiguous Determination of Which Nitrogen Atom is Incorporated into the Final Heterocyclic Ring Versus Which One is Eliminated or Remains Exocyclic, Confirming the Sequence of Nucleophilic Attacks.

Investigation of Catalytic Cycles Involving Methyl 2-(ethylamino)benzoate as a Substrate or Ligand

The functional groups on this compound make it a versatile participant in transition metal-catalyzed reactions, particularly with palladium. It can act either as a substrate, where its C-H bonds are functionalized, or as a ligand that coordinates to the metal center.

As a Substrate in C-H Activation: The ethylamino group can act as a directing group in palladium-catalyzed C-H activation, guiding functionalization to the ortho C-H bond (position 3). nih.gov A plausible catalytic cycle for a Pd(II)-catalyzed ortho-arylation would be:

Coordination: The substrate coordinates to the Pd(II) catalyst (e.g., Pd(OAc)₂) via the nitrogen atom of the ethylamino group.

C-H Activation/Cleavage: An ortho C-H bond is cleaved, often via a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle intermediate. This is typically the rate-limiting step.

Oxidative Addition or Transmetalation: If the coupling partner is an aryl halide (Ar-X), oxidative addition to the palladacycle forms a Pd(IV) intermediate. Alternatively, with an organometallic reagent like an arylboronic acid (Ar-B(OH)₂), transmetalation occurs.

Reductive Elimination: The new C-C bond is formed as the aryl group and the substrate's aryl backbone are eliminated from the palladium center, regenerating a Pd(II) species which can re-enter the catalytic cycle. An oxidant is often required to regenerate the active Pd(II) catalyst from Pd(0) formed in some cycles. beilstein-journals.org

As a Ligand: this compound can also function as a bidentate ligand, coordinating to a metal center through both the nitrogen of the amine and the oxygen of the ester carbonyl. Such coordination could stabilize the metal center and influence its catalytic activity. While specific applications of this compound as a ligand are not extensively documented, related aniline (B41778) and benzoate (B1203000) derivatives are known to form stable complexes with palladium and other metals. google.comnih.gov A mono-ligated Pd(0) species is often a key active catalyst in cross-coupling reactions. google.com The electronic and steric properties imparted by the ethylamino and benzoate moieties would modulate the reactivity of the catalytic center.

Computational Chemistry and Theoretical Investigations of Methyl 2 Ethylamino Benzoate

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Detailed electronic structure calculations using methods such as Density Functional Theory (DFT) or ab initio calculations have not been extensively reported in the scientific literature for Methyl 2-(ethylamino)benzoate. While DFT studies have been conducted on the N-alkylation of amino derivatives, these have primarily focused on the reaction mechanisms rather than the specific electronic properties of the resulting products like this compound.

Optimized Geometries and Conformational Analysis

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

There is a lack of specific data in the scientific literature concerning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. The energy and distribution of these frontier orbitals are fundamental in predicting a molecule's chemical reactivity, including its susceptibility to electrophilic and nucleophilic attack.

Electrostatic Potential Maps and Charge Distribution Analysis

Detailed electrostatic potential maps and charge distribution analyses for this compound have not been specifically reported. These computational tools are crucial for understanding the distribution of electron density within the molecule, which influences its intermolecular interactions and reactivity.

Molecular Dynamics Simulations for Conformational Space Exploration

No specific molecular dynamics simulation studies focused on exploring the conformational space of this compound have been found in the reviewed literature. Such simulations would provide insights into the dynamic behavior of the molecule and the relative populations of its different conformations over time.

Quantum Chemical Descriptors and Structure-Reactivity Correlations (excluding biological activity)

While general DFT studies on related compounds exist, there is a scarcity of research that calculates and correlates specific quantum chemical descriptors (such as hardness, softness, and electrophilicity index) with the non-biological structure-reactivity of this compound.

Solvent Effects on this compound through Continuum Models

Specific computational investigations using continuum models (like the Polarizable Continuum Model, PCM) to study the influence of different solvents on the properties of this compound are not available in the current body of scientific literature. These studies would be valuable for understanding how the solvent environment affects the molecule's electronic structure and conformational preferences.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

No published studies were found that specifically detail the vibrational frequencies or predicted spectroscopic properties of this compound based on computational methods such as Density Functional Theory (DFT) or other ab initio calculations. Such analyses are crucial for interpreting experimental spectra (e.g., Infrared and Raman) and understanding the molecule's structural and electronic characteristics.

Reaction Pathway Modeling and Transition State Characterization

Similarly, the scientific literature does not appear to contain any research on the modeling of reaction pathways or the characterization of transition states involving this compound. These types of theoretical investigations are vital for understanding the reactivity of a compound, its formation mechanisms, and its potential chemical transformations.

The absence of computational studies on this compound suggests that this compound has not been a significant focus of theoretical chemical research to date. While experimental data and synthesis methods may exist, the in-depth computational analysis required to fulfill the requested article outline is not available in the public domain.

Future research initiatives would be necessary to generate the data required for a thorough computational and theoretical examination of this compound. Such studies would provide valuable insights into its molecular properties and reactivity.

Mechanistic Elucidation of Reactions Involving Methyl 2 Ethylamino Benzoate

Nucleophilic Acyl Substitution Mechanisms at the Ester Carbonyl

The ester functional group in Methyl 2-(ethylamino)benzoate is a primary site for nucleophilic attack. The mechanism of nucleophilic acyl substitution is fundamental to reactions such as hydrolysis, transesterification, and amidation. This process generally occurs via a two-step addition-elimination mechanism, proceeding through a tetrahedral intermediate.

A key feature in the reactivity of this compound is the influence of the ortho-amino group. Studies on the hydrolysis of related 2-aminobenzoate (B8764639) esters have revealed that the neighboring amine group plays a crucial role, acting as an intramolecular general base catalyst. nih.gov This significantly accelerates the reaction compared to its para-substituted counterparts.

The proposed mechanism for the neutral hydrolysis is as follows:

Intramolecular General Base Catalysis: The ethylamino group abstracts a proton from a water molecule as the water attacks the electrophilic ester carbonyl carbon. This concerted or near-concerted process avoids the formation of a high-energy hydroxide (B78521) ion and lowers the activation energy.

Formation of a Tetrahedral Intermediate: This step results in a neutral tetrahedral intermediate, stabilized by the intramolecular hydrogen bond from the newly formed ammonium (B1175870) group.

Collapse of the Intermediate: The intermediate collapses, expelling the methoxide (B1231860) leaving group. The proton is transferred from the ammonium group to the departing methoxide, regenerating the neutral ethylamino group and releasing methanol (B129727).

This intramolecular assistance is evidenced by kinetic data from related compounds. For instance, the hydrolysis of various 2-aminobenzoate esters shows a pH-independent region between pH 4 and 8, which is characteristic of a mechanism where the amine itself (pKa ≈ 4) is the catalytic species. nih.gov The rate enhancements are significant, with the reaction being 50-100 times faster than the corresponding para-isomers. nih.gov

Ester of 2-Aminobenzoic Acidk_obsd (s⁻¹) at 50 °CRate Enhancement vs. p-isomer
Phenyl3.5 x 10⁻⁵~50-fold
p-Nitrophenyl2.1 x 10⁻⁴~100-fold
Trifluoroethyl3.0 x 10⁻⁵-

This interactive table is based on data for 2-aminobenzoate esters, which serve as a model for the reactivity of this compound. nih.gov The rate enhancement highlights the significance of the ortho-amino group's participation.

Aromatic Electrophilic and Nucleophilic Substitution Mechanisms

The benzene (B151609) ring of this compound is substituted with two groups of opposing electronic character, leading to complex regiochemical outcomes in aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The ethylamino group (-NH-Et) is a powerful activating group and is ortho, para-directing due to the resonance donation of the nitrogen's lone pair into the ring. The methyl ester group (-COOCH₃) is a deactivating group and is meta-directing because of its electron-withdrawing inductive and resonance effects.

Attack of the π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Deprotonation of the carbon bearing the electrophile by a weak base to restore aromaticity.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally disfavored for this compound. The SNAr mechanism requires a ring that is electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide). The ethylamino group is strongly electron-donating, making the ring electron-rich and thus deactivating it towards nucleophilic attack. Consequently, for SNAr to occur on this substrate, a leaving group would need to be present, and the reaction conditions would likely need to be harsh, or the nucleophile exceptionally strong.

Role of the Amine Group in Intramolecular Cyclization Reactions

The proximate positioning of the nucleophilic amine and the electrophilic ester in this compound facilitates intramolecular cyclization reactions, providing a powerful route to various nitrogen-containing heterocycles, most notably quinazolinones. nih.gov

The reaction to form a 2-substituted-4(3H)-quinazolinone typically involves reacting this compound with a source of the C2 atom, such as a nitrile, amide, or isocyanate. For example, in the synthesis of quinazolinones from anthranilates, the amine group acts as the key internal nucleophile. nih.gov

The mechanism can be illustrated by the reaction with a nitrile (R-C≡N) under acidic or Lewis acid-catalyzed conditions:

Activation of the Nitrile: The nitrile is activated by a proton or Lewis acid, making its carbon more electrophilic.

Intramolecular Nucleophilic Attack: The lone pair of the ethylamino nitrogen attacks the activated nitrile carbon.

Tautomerization/Rearrangement: The resulting intermediate undergoes tautomerization to form a more stable species.

Cyclization and Elimination: The newly formed exocyclic amine (or its equivalent) then attacks the ester carbonyl carbon. This is an intramolecular nucleophilic acyl substitution. A tetrahedral intermediate is formed, which subsequently collapses by eliminating methanol to yield the stable, aromatic quinazolinone ring system.

In this cascade, the amine group plays a dual role: first as a nucleophile to incorporate the external reagent, and second as the driving force for the final ring-closing step via intramolecular attack on the ester.

Kinetic Studies and Activation Parameters for Key Transformations

While detailed kinetic studies specifically on this compound are not widely published, data from closely related compounds provide significant mechanistic insight. The study of the hydrolysis of 2-aminobenzoate esters is particularly informative. nih.gov

The reaction exhibits pseudo-first-order kinetics, and the rate constants (k_obsd) are independent of pH in the range where the amine is the active catalytic species. This pH-independent plateau is a hallmark of intramolecular catalysis. nih.gov A solvent isotope effect was observed, with the hydrolysis being approximately two times slower in D₂O than in H₂O. This kinetic isotope effect (KIE) of kH₂O/kD₂O ≈ 2 is consistent with a mechanism involving general base catalysis where proton transfer from water is part of the rate-determining step. nih.gov

ParameterDescriptionTypical Investigation MethodRelevance to Mechanism
Rate Constant (k) Measures the speed of a reaction.Monitoring concentration changes over time (e.g., via spectroscopy).Determines the reaction order and the effect of catalyst/reagent concentrations.
Activation Energy (Ea) The minimum energy required to initiate the reaction.Measuring rate constants at different temperatures and applying the Arrhenius equation.A lower Ea indicates a faster reaction and can quantify the efficiency of a catalyst.
Enthalpy of Activation (ΔH‡) The change in enthalpy in going from reactants to the transition state.Derived from the temperature dependence of the rate constant (Eyring plot).Provides information about the heat required to reach the transition state.
Entropy of Activation (ΔS‡) The change in entropy in going from reactants to the transition state.Derived from the temperature dependence of the rate constant (Eyring plot).A negative value suggests an ordered transition state, typical for associative or cyclization steps.

This interactive table outlines the key parameters determined in kinetic studies and their mechanistic significance. Such studies would be essential to fully quantify the reaction dynamics of this compound.

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful, non-invasive tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. ias.ac.inresearchgate.net For reactions involving this compound, several labeling strategies could provide definitive mechanistic evidence.

Applications of Methyl 2 Ethylamino Benzoate in Non Biological Chemical Synthesis and Material Science

Precursor in Organic Synthesis of Complex Molecules

The reactivity of the amine and ester functionalities, coupled with the aromatic scaffold, makes Methyl 2-(ethylamino)benzoate a valuable starting material for the synthesis of a variety of intricate organic molecules.

Heterocyclic Compounds Synthesis (e.g., Quinazolinones, Benzodiazepines)

This compound is a key precursor in the synthesis of various heterocyclic compounds, particularly quinazolinones and benzodiazepines, which are significant structural motifs in medicinal chemistry.

The synthesis of quinazolinone derivatives can be achieved through the reaction of materials like diaminoglyoxime (B1384161) with anthranilic acid or methyl 2-aminobenzoate (B8764639). nih.gov While this illustrates a general pathway, the N-ethyl group in this compound provides a specific modification to the resulting quinazolinone structure. For instance, derivatives of 2-methyl-3(H)-quinazolinone can be synthesized from methyl anthranilate. psu.edu The general process often involves a cyclization reaction. For example, 2-amino-5-methoxy-4-(3-morpholinopropoxy)benzoate can be cyclized with ammonium (B1175870) acetate (B1210297) and formamide (B127407) at high temperatures to yield a quinazolinone derivative. google.com

In the realm of benzodiazepine (B76468) synthesis, related anthranilate esters are crucial. For example, the synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] biosynth.comresearchgate.netdiazepin-2-ylamino)benzoate involves the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranilate, followed by reduction and cyclization. mdpi.com This highlights a general strategy where the anthranilate core, present in this compound, forms a critical part of the final benzodiazepine ring system. The synthesis of various benzodiazepine derivatives often starts from precursors like 2-aminobenzophenones, which can be conceptually linked back to anthranilic acid derivatives. organic-chemistry.orgjocpr.com A multi-step synthesis can transform 2-nitrobenzoyl chloride and an amino acid methyl ester into a benzodiazepine structure. nih.gov

The following table summarizes the role of anthranilate derivatives in the synthesis of these key heterocyclic systems.

Heterocyclic SystemPrecursor ExampleReagents/ConditionsResulting StructureReference
QuinazolinoneMethyl 2-acetoamidobenzoateAmmonia or Hydrazine Hydrate, Microwave2-methyl-3(H)-quinazolinone or 2-methyl-3-amino-4-quinazolinone psu.edu
Quinazolinone2-amino-5-methoxy-4-(3-morpholinopropoxy)benzoateAmmonium acetate, HCONH2, 100-200°C7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one google.com
BenzodiazepineEthyl 2-aminobenzoate and (S)-2-(2-Nitrobenzamido)propanoic acidH2/Pd/C, FeCl3, DMF(S)-ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e] biosynth.comresearchgate.netdiazepin-2-ylamino)benzoate mdpi.com
Benzodiazepine2-hydrazino-1,4-benzodiazepinesAldehydes, Diacetoxyiodobenzene8-chloro-6-phenyl-1-(substituted)-4H- nih.govbiosynth.comresearchgate.nettriazolo[4,3-α] biosynth.comresearchgate.netbenzodiazepine jocpr.com
Methyltriazolo biosynth.comresearchgate.netbenzodiazepine(2-amino-5-methoxyphenyl)(4-chlorophenyl)methanoneThiolactam formation, Oxidative activationMolibresib (a BET inhibitor) nih.gov

Ligands for Transition Metal Catalysis and Organocatalysis

The structural features of this compound make it a suitable precursor for the synthesis of ligands used in catalysis. The presence of both a nitrogen and an oxygen donor atom allows for the formation of chelate complexes with various transition metals.

While direct use of this compound as a ligand is not extensively documented in the provided results, the synthesis of related benzoate (B1203000) derivatives as ligands for lead(II) complexes has been reported. mdpi.com For example, 2-methoxybenzoate (B1232891) has been used to create lead(II) coordination polymers. mdpi.com This suggests that the benzoate moiety of this compound can coordinate with metal centers.

Furthermore, the amino group can be functionalized to create more complex ligand structures. The synthesis of methyl 2-((2-(cyclohexylamino)-2-oxo-1-phenylethyl)amino)benzoate through a multi-component Ugi reaction demonstrates how the amino group can be elaborated to create a more complex chelating agent. researchgate.net Such molecules, with multiple heteroatoms, have the potential to act as ligands for transition metals.

The development of ligands from anthranilic acid derivatives is a known strategy in coordination chemistry. These ligands can be used in various catalytic applications, although specific examples directly starting from this compound are not detailed in the search results.

Integration into Polymer Architectures

The reactivity of this compound also allows for its incorporation into polymeric materials, either as a monomer to form the main polymer chain or as a functional group attached to the side of a polymer.

Analytical Reagent Development for Specific Chemical Assays (excluding biological assays)

Without dedicated research on this compound in these areas, any attempt to generate content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness. Further research would be necessary to explore the potential of this compound in these advanced applications.

Environmental Fate and Degradation Mechanisms of Methyl 2 Ethylamino Benzoate: Methodological Approaches

Photochemical Degradation Pathways in Aqueous and Gas Phases

Photochemical degradation, initiated by the absorption of solar radiation, is a primary mechanism for the transformation of organic compounds in the environment. Studies on methyl anthranilate reveal that it undergoes direct photolysis upon exposure to both UVC and UVB radiation. nih.govnih.gov This process is significantly accelerated in the presence of hydroxyl radicals (•OH), which are photochemically produced in natural waters, for instance, from hydrogen peroxide (H₂O₂). nih.govnih.govresearchgate.net

In the gas phase, vapor-phase molecules are degraded primarily by reaction with photochemically-produced hydroxyl radicals. nih.gov For methyl anthranilate, the estimated half-life for this atmospheric reaction is approximately 11 hours, suggesting that it is not persistent in the atmosphere. nih.gov The presence of chromophores in the molecule that absorb light at wavelengths greater than 290 nm indicates its susceptibility to direct photolysis by sunlight. nih.gov

The primary photoproducts identified or proposed for methyl anthranilate under various conditions include:

Hydroxy-derivatives : Formed via the reaction with hydroxyl radicals in aqueous solutions, leading to hydroxylation of the aromatic ring. nih.govresearchgate.net

Trimerization Products : In oxygen-free solutions, UV photoirradiation can lead to the formation of a methyl anthranilate trimer as the main photoproduct. conicet.gov.ar

Oxidation Products : Photosensitized reactions in the presence of oxygen can lead to more heavily oxidized products. For related aminobenzoic acids, reaction with singlet oxygen has been reported to yield nitrobenzene. conicet.gov.ar

For Methyl 2-(ethylamino)benzoate, in addition to the pathways above, a likely photoproduct would result from N-de-ethylation , a common photo-induced reaction for N-alkylanilines, yielding methyl anthranilate.

Potential Photoproduct Proposed Formation Pathway Relevant Conditions
Hydroxylated derivativesAttack by hydroxyl radicals (•OH)Aqueous phase, UV/H₂O₂
Methyl anthranilate trimerSelf-reaction of excited moleculesAqueous phase, anoxic
Nitro-derivativesPhotosensitized oxidationAerobic, presence of sensitizers
Methyl anthranilateN-de-ethylationAqueous/Gas phase, photochemical
2-(ethylamino)benzoic acidPhoto-induced hydrolysisAqueous phase

The quantum yield (Φ) quantifies the efficiency of a photochemical process, representing the number of molecules undergoing a specific reaction for each photon absorbed. The photolysis quantum yield for methyl anthranilate has been determined in various studies, providing insight into its photochemical lability.

Compound Irradiation Conditions Quantum Yield (Φ) Reference
Methyl AnthranilateMonochromatic (254 nm)3.8 × 10⁻³ nih.gov
Methyl AnthranilateSimulated Solar Light1.7 × 10⁻³ (0.17%) mdpi.com

The mechanism of photoinduced reactions for methyl anthranilate begins with the absorption of UV radiation, promoting the molecule to an excited singlet state (S₁). researchgate.net From this excited state, several decay pathways are possible:

Direct Photolysis : The excited molecule can undergo bond cleavage or rearrangement. In oxygen-free environments, this can lead to intermolecular reactions, such as the formation of trimers. conicet.gov.ar

Radical-Induced Degradation : In natural systems, the most significant pathway involves reaction with hydroxyl radicals (•OH). The reaction between •OH and methyl anthranilate leads to the formation of hydroxylated intermediates, which are then subject to further degradation. nih.govresearchgate.net

Energy Dissipation : The excited molecule can also dissipate energy through non-reactive pathways, such as fluorescence (luminescence), which competes with photodegradation. researchgate.net Studies suggest that the photoexcited population can become trapped in the S₁ state, making luminescence a prominent decay pathway. researchgate.net

For this compound, the N-ethyl group can influence these mechanisms. It may provide an additional site for radical attack or undergo photo-oxidation. A key proposed mechanism would be the photo-induced N-de-ethylation, proceeding through a radical mechanism initiated by hydrogen abstraction from the ethyl group.

Abiotic Hydrolysis Pathways and Kinetics

Abiotic hydrolysis is a chemical degradation process where a molecule is cleaved by reaction with water. For esters like this compound, this involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol.

Studies on 2-aminobenzoate (B8764639) esters, including methyl anthranilate, reveal a unique hydrolytic mechanism. acs.orgnih.govacs.org The hydrolysis rate is notably pH-independent in the range of approximately pH 4 to pH 8. acs.orgnih.gov This behavior is attributed to intramolecular general base catalysis by the ortho-amino group. The neighboring amine group facilitates the nucleophilic attack of a water molecule on the ester carbonyl carbon. acs.orgnih.gov This intramolecular assistance results in a significant rate enhancement of 50- to 100-fold compared to the hydrolysis of corresponding para-substituted or benzoate (B1203000) esters that lack the ortho-amino group. nih.govacs.orgresearchgate.net

Compound Class pH Range Observed Kinetics Proposed Mechanism Reference
2-Aminobenzoate Esters~4 - 8Pseudo-first-order, pH-independentIntramolecular general base catalysis acs.orgnih.gov
2-Aminobenzoate Esters≥ 9Base-catalyzed hydrolysisExternal hydroxide (B78521) ion catalysis epa.gov

Methodologies for Studying Microbial Degradation and Biotransformation

Microbial degradation is a fundamental process in the environmental fate of many organic compounds. Methodologies to study the biotransformation of compounds like this compound involve using microorganisms to break down the substance, often using it as a source of carbon, nitrogen, or energy.

The primary method is the enrichment culture technique . This involves collecting environmental samples (e.g., soil or water) from a potentially contaminated site and culturing the microorganisms in a defined mineral salt medium where the target compound is supplied as the sole source of carbon or nitrogen. nih.gov Over time, this selective pressure enriches for microorganisms capable of utilizing the compound.

Once growth is observed, degradation is quantified by monitoring the disappearance of the parent compound over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). epa.gov Studies on methyl anthranilate showed that aerobic microbial metabolism in the dark could lead to 100% degradation within 20 days. epa.gov

Following enrichment, individual microbial strains are isolated by plating the culture onto solid media and picking individual colonies. The characterization of these isolates is a multi-step process:

Phenotypic Characterization : This includes observing colony morphology, Gram staining, and conducting a series of biochemical tests to determine the metabolic capabilities of the isolate.

Genotypic Characterization : The most common method for bacterial identification is sequencing the 16S rRNA gene. The resulting sequence is compared to databases to determine the genus and species of the bacterium.

A relevant study successfully used a screening process to isolate a bacterium from topsoil, Bacillus megaterium, capable of the biotransformation of N-methyl methyl anthranilate. nih.govresearchgate.netsigmaaldrich.com This specific strain was shown to perform N-demethylation to produce methyl anthranilate. nih.govresearchgate.net This finding is significant as it demonstrates that soil microorganisms exist that can specifically act on the N-alkylamino moiety of anthranilate derivatives. This provides a strong model for the potential microbial N-de-ethylation of this compound as a key biotransformation pathway.

Identification of Biodegradation Metabolites

The identification of metabolites is a critical step in understanding the biodegradation pathway of this compound. This process typically involves a combination of microbial culture techniques and advanced analytical instrumentation.

Methodologically, the process begins with incubating this compound with relevant environmental samples, such as soil slurries, activated sludge, or pure microbial cultures known for their degradative capabilities towards aromatic compounds. Over time, samples are extracted to isolate the parent compound and any transformation products.

Analytical Techniques:

A suite of powerful analytical techniques is essential for the separation and identification of these metabolites. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for identifying volatile and semi-volatile organic compounds. nih.gov Samples are often derivatized to increase the volatility of polar metabolites, making them amenable to GC analysis. The mass spectrometer fragments the molecules, providing a unique fingerprint that aids in structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile metabolites, LC-MS is the method of choice. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) coupled with various mass spectrometer analyzers (e.g., Time-of-Flight, Quadrupole, or Orbitrap) allow for the separation and sensitive detection of a wide range of compounds in complex matrices. epa.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: When sufficient quantities of a metabolite can be isolated and purified, NMR (¹H and ¹³C) provides definitive structural information, confirming the exact placement of atoms within the molecule. chemicalbook.com

Potential Biodegradation Metabolites:

Based on the degradation pathways of related compounds like other benzoates and aromatic amines, several potential metabolites of this compound can be hypothesized. nih.govresearchgate.net The initial steps would likely involve the hydrolysis of the ester group or modifications to the ethylamino side chain.

Table 1: Hypothetical Biodegradation Metabolites of this compound and Analytical Methods for Identification

Potential Metabolite Chemical Formula Likely Formation Pathway Primary Analytical Technique
2-(Ethylamino)benzoic acidC₉H₁₁NO₂Ester hydrolysisLC-MS
Methyl 2-aminobenzoateC₈H₉NO₂N-de-ethylationGC-MS, LC-MS
2-Aminobenzoic acidC₇H₇NO₂N-de-ethylation and ester hydrolysisLC-MS
Catechol derivativesC₆H₆O₂Ring hydroxylation and cleavageGC-MS (after derivatization), LC-MS

This table is illustrative and based on known biotransformation reactions of similar compounds.

Enzymatic Mechanisms Involved in Biotransformation Studies

Investigating the enzymatic mechanisms provides insight into the specific biocatalysts responsible for the degradation of this compound. Methodological approaches in this area focus on in vitro assays using purified enzymes or cell-free extracts from microorganisms capable of degrading the compound.

Key Enzyme Classes and Investigative Methods:

Esterases and Amidases: These enzymes are prime candidates for initiating the degradation by cleaving the ester or amide bond. researchgate.net Assays would involve incubating this compound with purified esterases and monitoring the formation of 2-(Ethylamino)benzoic acid using HPLC.

Monooxygenases and Dioxygenases: These enzymes, particularly cytochrome P450 monooxygenases, are crucial for the oxidation of aromatic rings, often a key step in their degradation. researchgate.net Methodologies to study their involvement include:

In vitro assays: Using microsomal fractions or purified enzymes with necessary cofactors (like NAD(P)H) and monitoring substrate depletion and product formation.

Inhibitor studies: Using specific inhibitors of these enzymes in microbial cultures to see if the degradation of this compound is halted or slowed.

Dehydrogenases: These enzymes may be involved in the transformation of the ethylamino group. Assays would measure the NAD⁺/NADH or FAD/FADH₂ turnover spectrophotometrically.

Table 2: Methodological Approaches for Studying Enzymatic Biotransformation

Enzyme Class Reaction Catalyzed Methodological Approach Analytical Detection
EsterasesHydrolysis of the ester linkageIncubation with purified enzyme or cell-free extractHPLC, LC-MS
OxygenasesHydroxylation of the aromatic ringIn vitro assays with microsomal fractions or purified enzymesGC-MS, LC-MS
DehydrogenasesOxidation of the ethylamino groupSpectrophotometric assays measuring cofactor turnoverUV-Vis Spectroscopy

Adsorption and Leaching Studies in Environmental Matrices (Methodological focus)

Understanding the adsorption and leaching behavior of this compound is crucial for predicting its mobility and potential for groundwater contamination. researchgate.net Methodologies for these studies are well-established and focus on quantifying the partitioning of the compound between soil/sediment and water.

Adsorption Studies:

Batch Equilibrium Method: This is the most common method to determine the adsorption characteristics of a compound. nih.gov

A series of soil or sediment samples of known mass are equilibrated with aqueous solutions of this compound at varying concentrations.

The suspensions are agitated for a predetermined time to reach equilibrium (e.g., 24-48 hours). nih.gov

After equilibration, the solid and liquid phases are separated by centrifugation.

The concentration of this compound remaining in the aqueous phase is measured, typically by HPLC or GC.

The amount of compound adsorbed to the solid phase is calculated by the difference between the initial and final aqueous concentrations.

The data are then fitted to adsorption isotherm models, such as the Freundlich or Langmuir isotherms, to derive adsorption coefficients (e.g., Kf, Kd). nih.govresearchgate.net

Leaching Studies:

Soil Column Leaching: This method simulates the movement of the chemical through a soil profile under the influence of water flow. researchgate.netnih.gov

Intact or repacked soil columns are prepared.

this compound is applied to the surface of the soil column.

Simulated rainfall (using a buffer solution like 0.01 M CaCl₂) is applied to the top of the column at a constant rate.

The leachate is collected in fractions over time.

Both the leachate fractions and the soil column (sectioned by depth after the experiment) are analyzed for the concentration of this compound and its potential degradation products.

This data provides a mobility profile of the compound in a specific soil type. researchgate.net

Factors Influencing Adsorption and Leaching:

The methodological design of these studies must account for key soil properties that influence chemical behavior, such as:

Organic carbon content nih.govnih.gov

Clay content and type nih.gov

pH nih.gov

Cation exchange capacity (CEC) researchgate.net

Table 3: Methodological Parameters for Adsorption and Leaching Studies

Study Type Method Key Parameters Measured Models/Outputs
AdsorptionBatch EquilibriumAdsorption coefficient (Kd, Kf), Adsorption capacityFreundlich Isotherm, Langmuir Isotherm
LeachingSoil Column LeachingConcentration in leachate over time, Distribution in soil profileBreakthrough curves, Mobility classification (e.g., GUS score)

Emerging Research Directions and Unexplored Academic Frontiers for Methyl 2 Ethylamino Benzoate

Development of Novel Catalytic Systems for Methyl 2-(ethylamino)benzoate Derivatization

The derivatization of this compound is a key area for unlocking its full potential. Modern catalysis offers a powerful toolkit for the precise and efficient functionalization of its molecular scaffold. A significant frontier lies in the field of C-H bond activation, where transition metals can be used to selectively functionalize the aromatic ring. researchgate.netrsc.orgnih.gov The N-ethylamino group in this compound can act as a directing group, guiding catalysts to functionalize the ortho C-H bonds with high regioselectivity. nih.gov This approach opens pathways to novel derivatives that are difficult to access through traditional methods.

Palladium-catalyzed reactions, for instance, have shown effectiveness in the ortho-carbonylation of aniline (B41778) derivatives, a process that could be adapted for this compound to introduce new carbonyl functionalities. researchgate.net Furthermore, catalysts based on more earth-abundant and less expensive first-row transition metals like nickel, iron, and manganese are gaining prominence for C-H alkylation and amination, offering more sustainable catalytic solutions. nih.govmdpi.comibs.re.kr

Another promising avenue is the application of photoredox catalysis. nih.govbeilstein-journals.org This strategy uses visible light to drive chemical reactions, often under mild conditions. Photoredox catalysts, including those based on copper, can facilitate a variety of transformations, such as acylation and the introduction of alkyl groups, that could be applied to derivatize this compound. nih.govmdpi.com The development of dual catalytic systems that combine photoredox catalysis with other catalytic modes could further expand the range of possible transformations.

Catalytic StrategyPotential Transformation on this compoundKey Advantages
Palladium-Catalyzed C-H Activation Ortho-acylation, arylation, or alkylation of the benzene (B151609) ring.High regioselectivity directed by the N-ethylamino group.
First-Row Transition Metal Catalysis (Ni, Fe, Mn) C-H alkylation and amination.Use of earth-abundant, lower-cost metals; sustainable.
Photoredox Catalysis Introduction of acyl or alkyl groups under mild conditions.Utilizes visible light, enabling novel reaction pathways. nih.govrsc.org

Advanced Applications in Sustainable Chemical Technologies

The molecular structure of this compound makes it a valuable building block for the creation of advanced materials within the framework of sustainable chemical technologies. Its aromatic core, combined with the reactive N-H and ester functionalities, allows for its incorporation into novel polymers. Research into copolymers of anthranilic acid has demonstrated the potential for creating functional conducting polymers with improved solubility and processability. mdpi.com By analogy, this compound could be used as a monomer or comonomer to develop new biodegradable polymers with tailored properties. nih.gov

The development of polymers derived from anthranilic acid for applications such as corrosion protection and biosensors highlights the versatility of this chemical family. mdpi.com this compound-based polymers could offer unique electronic and material properties, potentially finding use in organic electronics or as specialized coatings. The presence of the ethylamino group can be used to tune the polymer's final characteristics, such as solubility, thermal stability, and conductivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound are well-suited for integration with modern flow chemistry and automated synthesis platforms. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, higher yields, and greater consistency. aidic.it The synthesis of related compounds, such as Methyl 2-(chlorosulfonyl)benzoate from methyl 2-aminobenzoate (B8764639), has already been successfully demonstrated in continuous-flow reactors, showcasing the feasibility of applying this technology to anthranilate derivatives.

Exploration of Self-Assembly Properties and Supramolecular Chemistry

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a fascinating and largely unexplored frontier for this compound. The molecule contains functional groups capable of forming specific intermolecular interactions, particularly hydrogen bonds. The N-H group of the ethylamino moiety can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. nih.govmdpi.com

This donor-acceptor capability could enable the self-assembly of this compound molecules into well-defined, ordered structures such as chains, tapes, or sheets. semanticscholar.org The study of benzoic acid derivatives has shown that hydrogen bonding can lead to the formation of complex supramolecular structures with unique properties. researchgate.net Investigating how the N-ethyl group influences these packing arrangements compared to unsubstituted anthranilates could reveal new materials with interesting optical or electronic properties. Understanding and controlling these self-assembly processes could lead to the rational design of novel crystalline materials and liquid crystals. semanticscholar.org

Deepening Theoretical Understanding through Advanced Computational Models

Advanced computational modeling provides a powerful tool for gaining a deeper theoretical understanding of the structure, reactivity, and properties of this compound. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to predict a wide range of molecular properties. For the related methyl anthranilate, DFT calculations have been employed to study its vibronic structure and the significant structural changes that occur upon electronic excitation. rsc.org Similar studies on this compound could elucidate its photophysical properties.

Computational models are also invaluable for investigating reaction mechanisms and predicting the outcomes of catalytic derivatization reactions. researchgate.net By simulating the interaction of the molecule with different catalysts, researchers can identify promising catalytic systems and optimize reaction conditions, thereby accelerating experimental work. Furthermore, molecular dynamics simulations can be used to explore the self-assembly behavior of this compound, predicting how individual molecules will interact to form larger supramolecular structures. mdpi.com Thermodynamic properties and the energetic effects of substituents on the aromatic ring can also be accurately calculated, providing fundamental data for process design and chemical engineering. mdpi.com

Opportunities for Green Synthesis and Circular Economy Principles in this compound Production

The production of this compound presents significant opportunities for the implementation of green synthesis and circular economy principles. Traditional synthesis routes can be made more environmentally friendly by replacing homogeneous acid catalysts with reusable heterogeneous catalysts, such as ion-exchange resins. acs.org This simplifies product purification and reduces waste.

A more transformative approach involves the use of biocatalysis. Enzymes, such as lipases, have been shown to catalyze the esterification of anthranilic acid, offering a green alternative to chemical catalysts. researchgate.net Furthermore, the entire production chain can be re-envisioned starting from renewable feedstocks. Recent innovations have demonstrated the industrial-scale production of biobased anthranilic acid via fermentation. einpresswire.com This bio-based precursor could then be N-ethylated and esterified using green chemical methods to produce a fully renewable this compound. This approach aligns with the principles of a circular economy by reducing reliance on fossil fuels and creating value from biomass.

Green Chemistry ApproachApplication to this compound ProductionPotential Benefits
Heterogeneous Catalysis Use of solid acid catalysts (e.g., ion-exchange resins) for esterification.Catalyst reusability, reduced waste, easier purification. acs.org
Biocatalysis Lipase-catalyzed esterification of N-ethylanthranilic acid.Mild reaction conditions, high selectivity, biodegradable catalyst. researchgate.net
Renewable Feedstocks Use of bio-based anthranilic acid from fermentation as a starting material.Reduced carbon footprint, independence from fossil resources. einpresswire.com

Q & A

Q. What are the recommended synthetic pathways for Methyl 2-(ethylamino)benzoate, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, substituting an ethylamine group into methyl benzoate derivatives under basic conditions (e.g., using K₂CO₃ as a catalyst) may yield the target compound. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (40–60°C), and stoichiometric ratios to minimize side products like hydrolyzed esters or over-alkylated amines . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm purity and structure .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 warnings) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors .
  • Waste disposal : Segregate chemical waste according to institutional guidelines to prevent environmental contamination .
  • Emergency procedures : Immediate eye washing (P305+P351) and decontamination showers if exposed .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethyl group protons) and IR (C=O stretch ~1700 cm⁻¹) for functional group confirmation .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity and resolve isomers .
  • Mass spectrometry : High-resolution MS (e.g., Q-TOF) to verify molecular ion peaks (expected m/z ~179.22) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Contradictions may arise from variations in experimental design, such as differences in cell lines, solvent carriers (e.g., DMSO vs. aqueous buffers), or assay endpoints. To address this:

  • Conduct dose-response meta-analyses to identify concentration-dependent effects .
  • Control for confounding variables (e.g., pH sensitivity of the ester group) using factorial experimental designs .
  • Validate findings with orthogonal assays (e.g., antimicrobial disk diffusion vs. MIC assays) .

Q. What strategies can improve the stability of this compound in aqueous solutions during pharmacokinetic studies?

  • pH optimization : Maintain solutions at pH 6–7 to prevent ester hydrolysis .
  • Co-solvents : Use cyclodextrins or PEG-400 to enhance solubility without destabilizing the compound .
  • Temperature control : Store samples at 4°C and avoid freeze-thaw cycles to minimize degradation .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Docking studies : Use software like AutoDock Vina to predict binding affinities for target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
  • QSAR models : Correlate substituent electronic effects (Hammett σ values) with observed bioactivity to prioritize synthetic targets .
  • MD simulations : Assess conformational stability of derivatives in lipid bilayers to optimize membrane permeability .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Non-linear regression : Fit data to Hill or log-logistic models to estimate EC₅₀/LC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups while adjusting for multiple comparisons (e.g., Tukey’s HSD) .
  • Benchmark dose (BMD) modeling : Identify thresholds for adverse effects in in vivo studies .

Q. How should researchers design experiments to investigate the metabolic fate of this compound in mammalian systems?

  • Isotope labeling : Use ¹⁴C-labeled ethylamine groups to track metabolite formation via LC-MS/MS .
  • Microsomal assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify phase I metabolites .
  • Bile/cannulation studies : Collect bile from rodent models to detect phase II conjugates (e.g., glucuronides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.